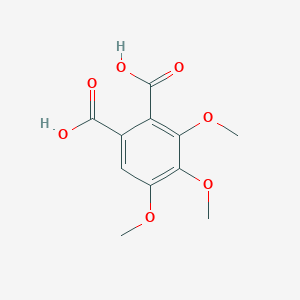

3,4,5-Trimethoxyphthalic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,4,5-trimethoxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O7/c1-16-6-4-5(10(12)13)7(11(14)15)9(18-3)8(6)17-2/h4H,1-3H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPSXGZBWZVAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508050 | |

| Record name | 3,4,5-Trimethoxybenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50276-60-3 | |

| Record name | 3,4,5-Trimethoxybenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,4,5-Trimethoxyphthalic Acid from Gallic Acid

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for producing 3,4,5-Trimethoxyphthalic acid, a valuable substituted benzene-1,2-dicarboxylic acid, starting from the readily available natural product, gallic acid. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of the synthetic strategy, including mechanistic insights and actionable experimental protocols. The synthesis is presented as a two-part strategic approach: first, the robust and high-yield conversion of gallic acid to the key intermediate, 3,4,5-trimethoxybenzoic acid, and second, a proposed advanced methodology for the regioselective introduction of a second carboxyl group via directed ortho-metalation to yield the final product. This guide emphasizes the rationale behind procedural choices, addresses common challenges such as the use of toxic reagents, and provides a scientifically grounded, albeit prospective, protocol for the final, challenging synthetic step.

Part 1: Foundational Synthesis of the Key Intermediate: 3,4,5-Trimethoxybenzoic Acid

The journey from gallic acid to the target molecule begins with the exhaustive methylation of its three phenolic hydroxyl groups. Gallic acid (3,4,5-trihydroxybenzoic acid) is an ideal, renewable starting material. The primary objective in this initial phase is the synthesis of 3,4,5-trimethoxybenzoic acid (also known as eudesmic acid).[1] This intermediate is a crucial building block for numerous pharmaceuticals.[2]

Two principal strategies are commonly employed, differing in the sequence of methylation and esterification. The choice between them often depends on the desired scale, available reagents, and purification strategy.

Strategic Consideration: The Role of the Carboxylic Acid

The carboxylic acid moiety of gallic acid is nucleophilic and can be esterified. The phenolic hydroxyls are also nucleophilic and can be etherified (methylated). However, the phenolic protons are acidic and will react with the base required for methylation. To ensure complete methylation of the hydroxyls without side reactions, a robust base and an excess of the methylating agent are necessary. The industrial synthesis often involves a two-step process of methylation followed by esterification, or sometimes a one-pot approach.[3]

Methylating Agents: A Critical Choice

-

Dimethyl Sulfate (DMS): Historically, DMS has been the reagent of choice due to its high reactivity and effectiveness. It readily methylates the phenoxides formed by deprotonating the hydroxyl groups of gallic acid.[4] However, dimethyl sulfate is extremely toxic and carcinogenic, posing significant handling and environmental risks.[3] Industrial processes using DMS require stringent safety protocols.

-

"Green" Methylating Agents: In response to the hazards of DMS, alternative reagents have been explored. Dimethyl carbonate (DMC) is a much safer, non-toxic alternative.[5] While it requires more forcing conditions (higher temperatures), it presents a significant advantage in terms of safety and environmental impact, making it the preferred choice for modern and scalable synthesis.[5] Methyl chloride gas is another alternative used in patented procedures, offering a controlled way to introduce the methyl group.

Experimental Protocol 1: One-Pot Synthesis of Methyl 3,4,5-Trimethoxybenzoate from Gallic Acid

This protocol is adapted from patented industrial methods that prioritize efficiency and safety by avoiding the isolation of the toxic intermediate when using harsher reagents, though here we describe a general approach. A one-pot method where both esterification of the carboxylic acid and etherification of the hydroxyls occur is highly efficient.[3]

Methodology:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a temperature probe, add N,N-Dimethylformamide (DMF) as the solvent.

-

Reagent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add gallic acid and a suitable base, such as anhydrous potassium carbonate (K₂CO₃). The base is critical as it deprotonates the phenolic hydroxyl groups, forming the much more nucleophilic phenoxide ions required for the methylation reaction.

-

Methylation: Introduce the methylating agent. If using methyl chloride, it would be bubbled through the solution at a controlled rate. If using dimethyl carbonate, it would be added directly to the mixture.

-

Heating: The reaction mixture is heated. For dimethyl carbonate, temperatures of 110-120°C are typical for achieving a good reaction rate.[5] The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup and Purification:

-

After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

The resulting crude product, methyl 3,4,5-trimethoxybenzoate, is then purified by recrystallization from a solvent such as methanol to yield a white crystalline solid.[3]

-

Data Summary: Representative Reaction Conditions

| Parameter | Value / Reagent | Rationale & Reference |

| Starting Material | Gallic Acid | Renewable, inexpensive natural product. |

| Solvent | N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent, facilitates SN2 reactions.[5] |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Sufficiently strong to deprotonate phenols, cost-effective.[3][5] |

| Methylating Agent | Dimethyl Carbonate (DMC) | Green, low-toxicity alternative to dimethyl sulfate.[5] |

| Reaction Temp. | 110 - 120 °C | Required for activation of DMC.[5] |

| Typical Yield | >95% (for the acid) | High conversion is achievable with optimized conditions.[5] |

Hydrolysis to 3,4,5-Trimethoxybenzoic Acid

If the methyl ester has been synthesized, it can be easily hydrolyzed to the free carboxylic acid by standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidic workup.

Part 2: The Synthetic Challenge: Regioselective C2-Carboxylation

With the key intermediate, 3,4,5-trimethoxybenzoic acid, in hand, the next and more formidable challenge is the introduction of a second carboxyl group onto the aromatic ring at the C2 position to form 3,4,5-trimethoxyphthalic acid. Direct electrophilic carboxylation of such an electron-rich ring is difficult to control and often not regioselective.

A survey of the literature does not reveal a standard, high-yield protocol for this specific transformation. Therefore, a robust and highly regioselective strategy must be employed. Directed ortho-Metalation (DoM) stands out as the most powerful and logical approach for this task.[6][7]

Causality of Experimental Choice: Why Directed Ortho-Metalation?

DoM is a superior strategy because it leverages existing functional groups on the aromatic ring to direct deprotonation (and subsequent functionalization) to a specific adjacent position.[6]

In the case of a 3,4,5-trimethoxybenzoate salt (formed in situ by the organolithium base), we have multiple directing metalation groups (DMGs):

-

The Carboxylate (-COO⁻Li⁺): A powerful DMG that directs metalation to the C2 and C6 positions.

-

The Methoxy Groups (-OCH₃): Also effective DMGs. The C3-methoxy group directs to C2, while the C5-methoxy group directs to C6.

The combined effect of the carboxylate and the C3-methoxy group powerfully activates the C2 position for deprotonation by a strong organolithium base like sec-butyllithium (s-BuLi).[8] This creates a stabilized aryllithium intermediate specifically at the desired location. This intermediate can then be "quenched" with an electrophile, in this case, carbon dioxide (CO₂), to install the second carboxyl group.

// Edges start -> step1 [label="1. s-BuLi / TMEDA\n -78 °C", color="#EA4335"]; step1 -> step2 [label="Regioselective C-H activation", color="#EA4335"]; step2 -> step3 [label="2. CO₂ (Dry Ice)", color="#FBBC05"]; step3 -> end [label="3. H₃O⁺ Workup", color="#FBBC05"]; } dot Diagram 1: Proposed workflow for C2-carboxylation via Directed ortho-Metalation.

Proposed Experimental Protocol 2: DoM Carboxylation of 3,4,5-Trimethoxybenzoic Acid

Disclaimer: This protocol is a proposed methodology based on established principles of Directed ortho-Metalation and should be optimized for this specific substrate.[8] All operations must be conducted under strictly anhydrous conditions using an inert atmosphere (Argon).

Methodology:

-

Reaction Setup: Assemble a flame-dried, multi-necked flask with a magnetic stir bar, a low-temperature thermometer, and septa for reagent addition via syringe.

-

Substrate Preparation: Dissolve 3,4,5-trimethoxybenzoic acid in anhydrous tetrahydrofuran (THF). Add N,N,N′,N′-Tetramethylethylenediamine (TMEDA), which serves to break up organolithium aggregates and increase basicity.[7]

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiating Agent Addition: Slowly add sec-Butyllithium (s-BuLi) (typically ~2.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. The first equivalent acts as a base to deprotonate the carboxylic acid, and the subsequent amount deprotonates the C2 position. The solution will typically develop a deep color, indicating the formation of the aryllithium species. Stir at -78 °C for 1-2 hours to ensure complete metalation.

-

Carboxylation (Quench): Crush dry ice (solid CO₂) into a powder and add it in excess to the reaction mixture in one portion. The color of the reaction should dissipate. Allow the mixture to slowly warm to room temperature.

-

Workup and Purification:

-

Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

-

Acidify the aqueous layer with HCl (e.g., 2M HCl) to a pH of ~1-2 to protonate both carboxyl groups.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude 3,4,5-trimethoxyphthalic acid can be purified by recrystallization or column chromatography.

-

// Nodes GallicAcid [label="Gallic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Methyl 3,4,5-Trimethoxybenzoate", fillcolor="#FBBC05", fontcolor="#202124"]; IntermediateAcid [label="3,4,5-Trimethoxybenzoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="3,4,5-Trimethoxyphthalic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GallicAcid -> Intermediate [label="Protocol 1:\nK₂CO₃, DMC, DMF, Heat", color="#4285F4"]; Intermediate -> IntermediateAcid [label="NaOH (aq), Heat\nthen H₃O⁺", color="#4285F4"]; IntermediateAcid -> Product [label="Proposed Protocol 2:\n1. s-BuLi, TMEDA, THF, -78°C\n2. CO₂\n3. H₃O⁺", color="#EA4335", style=dashed];

} dot Diagram 2: Overall synthetic pathway from Gallic Acid to the target product.

Conclusion and Future Outlook

The synthesis of 3,4,5-trimethoxyphthalic acid from gallic acid is a tale of two distinct synthetic challenges. The initial conversion to 3,4,5-trimethoxybenzoic acid is a well-established, high-yield process, with modern protocols favoring safer, greener methylating agents like dimethyl carbonate. The subsequent, and more complex, regioselective carboxylation of the C2 position is best approached using advanced organometallic techniques. Directed ortho-metalation offers a powerful and scientifically sound strategy to achieve this transformation with high precision. While the protocol provided for this step is based on proven chemical principles, it serves as a starting point for researchers to optimize and develop a robust method for accessing this valuable chemical building block. The successful implementation of this pathway provides a clear route from a renewable feedstock to a complex, highly functionalized aromatic compound with significant potential in medicinal chemistry and materials science.

References

-

SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. (2024). Eurasian Journal of Engineering and Technology. [Link]

-

Directed ortho metalation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768. [Link]

-

Baran, P. S., et al. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]

- CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. (2016).

-

Preparation of 3,4,5-trimethoxybenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

- CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid. (2017).

- CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. (2016).

-

3,4,5-Trimethoxybenzoic Acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. baranlab.org [baranlab.org]

- 8. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

Unveiling the Solid-State Architecture: A Technical Guide to the Anticipated Crystal Structure of 3,4,5-Trimethoxyphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxyphthalic acid, a polysubstituted aromatic dicarboxylic acid, represents a molecule of significant interest in medicinal chemistry and materials science. Its structural predecessor, 3,4,5-trimethoxybenzoic acid, is a key fragment in numerous pharmacologically active compounds. This guide provides a comprehensive technical overview of the anticipated crystal structure of 3,4,5-Trimethoxyphthalic acid. While a definitive public crystal structure is not available at the time of this writing, this document synthesizes information from closely related analogs and foundational principles of crystallography to predict its solid-state behavior. We will delve into its molecular characteristics, projected crystallographic parameters, and the critical role of intermolecular forces, particularly hydrogen bonding, in dictating its supramolecular assembly. Furthermore, this guide outlines a proposed synthetic pathway and a general methodology for its crystallization, providing a roadmap for researchers to obtain and analyze this compound. The potential for polymorphism and its implications for drug development are also discussed.

Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl group is a privileged scaffold in drug discovery, appearing in a wide array of natural products and synthetic molecules with diverse therapeutic applications. Its presence is often associated with enhanced bioactivity, particularly in the realms of oncology, virology, and central nervous system disorders. The electronic properties conferred by the three methoxy groups, coupled with the geometric constraints of the benzene ring, allow for specific and potent interactions with biological targets. 3,4,5-Trimethoxyphthalic acid, as a dicarboxylic acid derivative, offers intriguing possibilities for the development of novel metal-organic frameworks (MOFs), co-crystals, and as a versatile synthon for more complex molecular architectures. Understanding its three-dimensional structure is paramount for rationally designing new materials and therapeutic agents.

Molecular Structure and Physicochemical Properties

3,4,5-Trimethoxyphthalic acid (CAS 50276-60-3) possesses the molecular formula C₁₁H₁₂O₇. The molecule consists of a benzene ring substituted with three methoxy groups and two adjacent carboxylic acid functionalities.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₇ | [1] |

| IUPAC Name | 3,4,5-trimethoxyphthalic acid | [1] |

| CAS Number | 50276-60-3 | [1] |

The presence of two carboxylic acid groups introduces the potential for rich hydrogen bonding interactions, which are expected to dominate the crystal packing. The rotational freedom of the methoxy groups and the carboxylic acid groups relative to the phenyl ring will influence the overall molecular conformation.

Projected Crystal Structure and Intermolecular Interactions

Based on an analysis of analogous structures in the Cambridge Structural Database (CSD), we can predict the key features of the crystal structure of 3,4,5-Trimethoxyphthalic acid.

Anticipated Crystallographic Parameters

The crystal system is likely to be monoclinic or triclinic, as is common for polysubstituted benzoic acid derivatives. For instance, the related compound 3,4,5-Trimethoxyphenol crystallizes in the monoclinic space group P2₁/c[2]. Another analog, 2,6-dibromo-3,4,5-trimethoxybenzoic acid, also crystallizes in a monoclinic space group (P2₁/n)[3].

| Parameter | Predicted Value | Rationale/Analog |

| Crystal System | Monoclinic or Triclinic | Common for similar organic acids[2][3] |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) | Allows for efficient packing of hydrogen-bonded dimers |

The Dominance of Hydrogen Bonding

The supramolecular assembly of 3,4,5-Trimethoxyphthalic acid will almost certainly be governed by hydrogen bonds between the carboxylic acid groups. The most probable and stable arrangement is the formation of inversion dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. This is a prevalent feature in the crystal structures of carboxylic acids, including derivatives of phthalic acid[4].

Beyond the primary carboxylic acid dimers, weaker C-H···O interactions involving the methoxy groups and the aromatic ring are also anticipated, further stabilizing the three-dimensional crystal lattice. The crystal structure of 3,4,5-Trimethoxyphenol exhibits such C-H···O and C-H···π interactions[2].

Caption: Predicted hydrogen-bonded inversion dimer of 3,4,5-Trimethoxyphthalic acid.

Proposed Synthesis and Crystallization Protocol

Synthetic Pathway

A plausible synthetic route to 3,4,5-Trimethoxyphthalic acid would start from a readily available precursor such as 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid. A potential multi-step synthesis is outlined below.

Caption: A potential synthetic route to 3,4,5-Trimethoxyphthalic acid.

A method for preparing 3,4,5-trimethoxyphenol from 3,4,5-trimethoxybenzoic acid involves halogenation and ammonolysis, which could be adapted for the synthesis of the target molecule[5].

Experimental Protocol for Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. The following is a general protocol that can be optimized.

-

Purification of the Crude Product: The synthesized 3,4,5-Trimethoxyphthalic acid should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to remove impurities that can inhibit crystal growth. A Chinese patent describes a cooling crystallization method for 3,4,5-trimethoxybenzoic acid which could be a good starting point[6].

-

Solvent Selection for Single Crystal Growth: A solvent screen should be performed to identify solvents in which the compound has moderate solubility. Solvents to consider include:

-

Alcohols (ethanol, methanol, isopropanol)

-

Ketones (acetone)

-

Esters (ethyl acetate)

-

Mixtures of these with water or a non-polar co-solvent (e.g., hexane, heptane).

-

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.

-

Polymorphism: A Critical Consideration for Drug Development

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a crucial aspect of pharmaceutical development as different polymorphs can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability. While there is no specific data on the polymorphism of 3,4,5-Trimethoxyphthalic acid, its structural features—multiple hydrogen bond donors and acceptors, and rotatable bonds—suggest that it could exhibit polymorphic behavior.

A thorough polymorph screen, involving crystallization from a wide range of solvents under various conditions (temperature, pressure, evaporation rate), would be essential to identify and characterize any potential polymorphs. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are standard methods for identifying and characterizing different solid forms.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of 3,4,5-Trimethoxyphthalic acid. By drawing upon data from analogous compounds and fundamental principles of solid-state chemistry, we have outlined the anticipated crystallographic parameters, the pivotal role of hydrogen bonding in its supramolecular assembly, a plausible synthetic route, and a general protocol for its crystallization. For researchers in drug development and materials science, this guide serves as a foundational resource for future experimental work on this promising molecule. The exploration of its crystal structure and potential polymorphism will be instrumental in unlocking its full potential in various scientific applications.

References

-

Acta Crystallographica Section E: Structure Reports Online, 68(11) , o3160 (2012). [Link]

-

Acta Crystallographica Section E: Crystallographic Communications, E71 , o395–o396 (2015). [Link]

- Google Patents. (n.d.). Preparation method of 3, 4, 5-trimethoxyphenylacetic acid. CN107445823B.

-

Acta Crystallographica Section E: Crystallographic Communications, 79(10) , 926-930 (2023). [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). A kind of synthetic method of 3,4,5 trimethoxybenzoic acid. CN106977397A.

-

Canadian Journal of Chemistry, 38(10) , 1931-1936 (1960). [Link]

-

NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.). Method for preparing 3,4,5-trimethoxyphenol. CN101987814A.

-

Molecules, 26(8) , 2209 (2021). [Link]

-

Acta Crystallographica Section E: Crystallographic Communications, 76(8) , 1269-1273 (2020). [Link]

-

ResearchGate. (2020). Synthesis, crystal structure and electronic applications of monocarboxylic acid substituted phthalonitrile derivatives combined with DFT studies. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3,4,5-Trimethoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google Patents [patents.google.com]

- 6. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 3,4,5-Trimethoxyphthalic Acid in Organic Solvents

Introduction

3,4,5-Trimethoxyphthalic acid is a polysubstituted aromatic dicarboxylic acid. Its molecular structure, featuring two hydrophilic carboxylic acid moieties and three hydrophobic methoxy groups, imparts a nuanced solubility profile that is critical for its application in pharmaceutical synthesis, materials science, and organic chemistry. The precise control over its dissolution and precipitation is paramount for reaction kinetics, purification, and formulation development.

This technical guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of 3,4,5-Trimethoxyphthalic acid in organic solvents. Due to a notable absence of specific quantitative solubility data in publicly available literature for this compound, this guide will establish a predictive framework based on the well-understood principles of solubility and data from structurally analogous compounds. Furthermore, it will provide robust, field-proven experimental protocols for researchers to determine precise solubility data in their own laboratory settings.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by a delicate interplay of intermolecular forces. For 3,4,5-Trimethoxyphthalic acid, the key structural features dictating its solubility are:

-

Two Carboxylic Acid Groups: These groups are polar and capable of acting as both hydrogen bond donors and acceptors. This confers a degree of hydrophilicity and is the primary driver for solubility in polar, protic solvents. The presence of two acidic protons means that the solubility will be highly dependent on the pH of the medium, with significantly increased solubility in basic solutions due to the formation of the highly polar dicarboxylate salt[1].

-

Three Methoxy Groups: These ether linkages are moderately polar and can act as hydrogen bond acceptors. They contribute to the overall polarity of the molecule.

-

Aromatic Ring: The benzene ring is nonpolar and contributes to the molecule's hydrophobicity, favoring solubility in nonpolar solvents.

The overall solubility is a balance between the hydrophilic character of the carboxylic acid groups and the hydrophobic nature of the aromatic ring and its methoxy substituents.

Comparative Analysis with Analogous Compounds

To infer the solubility behavior of 3,4,5-Trimethoxyphthalic acid, we can examine related molecules:

-

Phthalic Acid: This is the parent dicarboxylic acid without the methoxy substituents. It is moderately soluble in water and shows higher solubility in alcohols[2].

-

3,4,5-Trimethoxybenzoic Acid: This compound has the same substitution pattern but only one carboxylic acid group. It exhibits limited solubility in water but is significantly more soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane[3]. It is described as "very soluble" in chloroform, diethyl ether, and ethanol[4].

-

Dicarboxylic Acids in General: The solubility of dicarboxylic acids is influenced by the length of the carbon chain between the carboxyl groups. For aromatic dicarboxylic acids, the substitution pattern plays a key role[5].

Based on this, it is reasonable to predict that 3,4,5-Trimethoxyphthalic acid will have low solubility in nonpolar solvents like hexane, moderate solubility in polar aprotic solvents, and higher solubility in polar protic solvents, especially those that can effectively solvate the carboxylic acid groups.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of 3,4,5-Trimethoxyphthalic acid in a range of common organic solvents, based on first principles and data from analogous compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the alcohols can form strong hydrogen bonds with the carboxylic acid moieties of the solute. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid protons. DMSO is a particularly strong solvent for many organic compounds[5][6][7][8]. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are less polar than alcohols and ketones but can still engage in some hydrogen bonding as acceptors. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | The moderate polarity of these solvents may allow for some dissolution, though the lack of strong hydrogen bonding capabilities is a limiting factor. |

| Nonpolar | Hexane, Toluene | Very Low | The "like dissolves like" principle suggests that the highly polar dicarboxylic acid will have minimal interaction with nonpolar solvents[1]. |

Experimental Determination of Solubility

Given the lack of quantitative data, experimental determination is crucial. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Workflow for Solubility Determination

The following diagram outlines the logical workflow for the experimental determination of the solubility of 3,4,5-Trimethoxyphthalic acid.

Caption: Workflow for Quantitative Solubility Determination.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol describes a self-validating system for determining the solubility of 3,4,5-Trimethoxyphthalic acid.

1. Materials and Equipment:

-

3,4,5-Trimethoxyphthalic acid (ensure high purity, >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Preparation of Saturated Solutions:

-

Add an excess amount of 3,4,5-Trimethoxyphthalic acid to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.

3. Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample to a suitable concentration for analysis with the chosen solvent.

4. Quantitative Analysis (HPLC-UV Method):

-

Prepare a series of calibration standards of 3,4,5-Trimethoxyphthalic acid of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method. A reverse-phase C18 column is often a good starting point for this type of molecule. The mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Set the UV detector to a wavelength where 3,4,5-Trimethoxyphthalic acid has maximum absorbance (this can be determined by running a UV scan of a standard solution).

-

Inject the calibration standards to generate a calibration curve (absorbance vs. concentration).

-

Inject the diluted samples and determine their concentration from the calibration curve.

5. Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

The following diagram illustrates the key relationships in the solubility determination process.

Caption: Key Relationships in Solubility Measurement.

Safety and Handling

3,4,5-Trimethoxyphthalic acid, like many organic acids, should be handled with appropriate care in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling the dust. Use a fume hood if the material is a fine powder.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases[7][9][10][11].

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

While specific, quantitative solubility data for 3,4,5-Trimethoxyphthalic acid remains to be published, a strong predictive framework can be established based on its molecular structure and comparison with analogous compounds. It is anticipated to be most soluble in polar protic solvents like alcohols and highly polar aprotic solvents such as DMSO. For researchers and drug development professionals requiring precise solubility data, the isothermal shake-flask method coupled with a robust analytical technique like HPLC-UV provides a reliable pathway to generate this critical information. The protocols and workflows detailed in this guide offer a validated starting point for these experimental investigations, ensuring the generation of accurate and reproducible data essential for advancing scientific and industrial applications of this compound.

References

- ResearchGate. (2025). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone.

- Solubility of Things. (n.d.). 3,4,5-Trimethoxybenzoic acid.

- Chemical Entities of Biological Interest (ChEBI). (n.d.). 3,4,5-trimethoxybenzoic acid.

- LibreTexts. (2023). Solubility of Organic Compounds.

- ResearchGate. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.

- ResearchGate. (2008). Solubility of 3-Nitrophthalic Acid in Different Solvents between 278 K and 353 K.

- PubChem. (n.d.). 3,4,5-Trimethoxyphenylacetic acid.

- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

- ResearchGate. (n.d.). Solubility comparison in ethyl acetate.

- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for the Assay of 3,4,5-Trimethoxybenzoyl Chloride.

- Google Patents. (n.d.). CN101987814A - Method for preparing 3,4,5-trimethoxyphenol.

- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 3,4,5-Trimethoxytoluene.

- gChem Global. (n.d.). DMSO.

- ChemicalBook. (n.d.). 3,4,5-Trimethoxy benzoic acid CAS#: 118-41-2.

- Solubility of Things. (n.d.). Phthalic acid.

- PubMed Central. (n.d.). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Sam.

- The Synthesis of Some Basic Esters of 3,4,5-Trimethoxybenzoic Acid. (n.d.).

- MP Biomedicals. (n.d.). Dimethyl Sulfoxide.

- Reddit. (n.d.). Solubility in Dichloromethane.

- ResearchGate. (2012). Measurements of the solubilties of m-phthalic acid in acetone, ethanol and acetic ether.

- Shanghai Sunwise Chemical Co., Ltd. (n.d.). 3, 4-Dimethoxyphenylacetone/ (3, 4-Dimethoxyphenyl) Acetone CAS 776-99-8 Veratone.

- Chemsrc. (2025). 2-(3,4,5-Trimethoxyphenyl)ethanol | CAS#:37785-48-1.

- Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxybenzoic acid ReagentPlus®, 99%.

- ResearchGate. (2008). Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K.

- AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents.

- Wikipedia. (n.d.). Ethyl acetate.

- Google Patents. (n.d.). CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid.

- Scribd. (n.d.). Trimesic Acid Solubility - Ethanol.

- PubMed. (n.d.). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- ResearchGate. (2012). 3,4,5-trihydroxycyclohexyl methanol - a new reduced derivative from structural activity relationship studies (SARS) on gallic acid.

- ResearchGate. (2014). Characterization of the solubility of m-phthalic acid in co-solvent mixture of acetone and ethanol at different temperatures.

- Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

- PubChem. (n.d.). 3,4,5-Trichlorophenol.

- ResearchGate. (2019). Purification of recycled terephthalic acid and synthesis of polyethylene terephthalate.

- National Center for Biotechnology Information. (n.d.). Terephthalic Acid.

- Solventis Ltd. (n.d.). Ethyl Acetate.

- Sigma-Aldrich. (n.d.). Ethyl 3,4,5-trimethoxybenzoylacetate 95%.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3,4,5-trimethoxybenzoic acid [chemister.ru]

- 5. thco.com.tw [thco.com.tw]

- 6. researchgate.net [researchgate.net]

- 7. gchemglobal.com [gchemglobal.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. 3,4,5-Trimethoxyphenylacetic acid | C11H14O5 | CID 70372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. 3,4,5-Trimethoxybenzoic acid ReagentPlus , 99 118-41-2 [sigmaaldrich.com]

A Technical Guide to 3,4,5-Trimethoxyphthalic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyphthalic acid, with the CAS Number 50276-60-3, is a substituted aromatic dicarboxylic acid.[1] This molecule incorporates two key structural features of significant interest in medicinal chemistry: a phthalic acid core and a 3,4,5-trimethoxyphenyl moiety. While specific data on 3,4,5-trimethoxyphthalic acid is not extensively documented in publicly available literature, an analysis of its constituent parts provides a strong foundation for understanding its chemical properties and potential applications, particularly in the realm of drug discovery and development. This guide aims to provide a comprehensive overview of 3,4,5-trimethoxyphthalic acid, including its known physical properties, a plausible synthetic pathway, and a discussion of its potential therapeutic relevance based on the well-established roles of its structural analogs.

Core Physicochemical Properties

Detailed experimental data for 3,4,5-trimethoxyphthalic acid is limited. However, based on available safety data sheets and chemical supplier information, the following properties can be summarized.

| Property | Value | Source |

| CAS Number | 50276-60-3 | [1] |

| Molecular Formula | C₁₁H₁₂O₇ | [1] |

| Molecular Weight | 256.21 g/mol | [1] |

| Appearance | Solid | Fluorochem |

| IUPAC Name | 3,4,5-trimethoxybenzene-1,2-dicarboxylic acid | Fluorochem |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

The Significance of the Structural Moieties

The potential utility of 3,4,5-trimethoxyphthalic acid in drug development can be inferred from the known biological activities of its core components.

The 3,4,5-Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl (TMP) moiety is a crucial pharmacophore in a multitude of biologically active compounds, particularly in the field of oncology.[2][3] It is a key structural feature of several natural product-derived tubulin polymerization inhibitors, such as colchicine and combretastatin A-4.[4] The TMP group often plays a critical role in the binding of these molecules to the colchicine binding site on β-tubulin, leading to a disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][4] The presence of this group in 3,4,5-trimethoxyphthalic acid suggests its potential as a scaffold for the development of novel antimitotic agents.[4]

The Phthalic Acid and Phthalimide Core

Phthalic acid and its derivatives, particularly phthalimides, are prevalent structures in medicinal chemistry.[5][6] The phthalimide structure is famously associated with the immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma and other hematological malignancies.[5] Phthalimide derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticonvulsant agents.[6] The dicarboxylic acid functionality of phthalic acid provides a handle for the synthesis of a diverse array of derivatives, including esters, amides, and imides, allowing for the fine-tuning of physicochemical and pharmacological properties.

Plausible Synthetic Pathway

A potential synthetic workflow is outlined below:

Caption: A proposed synthetic workflow for 3,4,5-trimethoxyphthalic acid.

Step-by-Step Methodology:

-

Diels-Alder Cycloaddition: A suitably substituted 1,3-diene would undergo a [4+2] cycloaddition reaction with maleic anhydride to form a substituted tetrahydrophthalic anhydride. The specific diene required would need to be designed to introduce the three methoxy groups in the desired positions upon aromatization.

-

Aromatization: The resulting tetrahydrophthalic anhydride derivative would then be aromatized. This could potentially be achieved through a dehydrogenation reaction, for example, using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures, or through a chemical oxidation.[7]

-

Hydrolysis: The final step would involve the hydrolysis of the resulting 3,4,5-trimethoxyphthalic anhydride to the corresponding dicarboxylic acid. This is typically a straightforward reaction accomplished by heating with water.[8]

Potential Applications in Drug Development

Given the lack of direct studies on 3,4,5-trimethoxyphthalic acid, its potential applications are speculative but can be logically inferred from its structural components.

Scaffold for Novel Antitumor Agents

The presence of the 3,4,5-trimethoxyphenyl group strongly suggests its potential as a building block for the development of new anticancer drugs.[4][9] By serving as a rigid scaffold, the phthalic acid core could be used to present the trimethoxyphenyl moiety in a specific orientation for interaction with biological targets like tubulin.[2] Further chemical modification of the carboxylic acid groups could lead to the synthesis of libraries of esters, amides, and imides with varying pharmacokinetic and pharmacodynamic profiles.

Development of PROTACs and Molecular Glues

The dicarboxylic acid functionality of 3,4,5-trimethoxyphthalic acid makes it an attractive starting point for the development of Proteolysis Targeting Chimeras (PROTACs) or molecular glues. One of the carboxylic acid groups could be functionalized to bind to a target protein of interest (potentially one that is modulated by the trimethoxyphenyl moiety), while the other could be linked to an E3 ubiquitin ligase ligand. This would create a molecule capable of inducing the targeted degradation of a specific protein, a cutting-edge approach in modern drug discovery.

The logical relationship for its potential use as a chemical scaffold is illustrated below:

Caption: Logical relationship of 3,4,5-trimethoxyphthalic acid's structural components to its potential applications.

Safety and Handling

Based on available safety data, 3,4,5-trimethoxyphthalic acid is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

3,4,5-Trimethoxyphthalic acid is a molecule with significant untapped potential in the field of drug discovery. While detailed experimental data is currently sparse, a thorough understanding of its constituent chemical moieties provides a strong rationale for its investigation as a scaffold for the development of novel therapeutics, particularly in oncology. The combination of the biologically active 3,4,5-trimethoxyphenyl group with the versatile phthalic acid core makes it a compelling target for further synthesis and biological evaluation by researchers and scientists in the pharmaceutical industry.

References

- Google Patents. (n.d.). Process for preparing substituted phthalic anhydrides.

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. PubMed Central. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of phthalic acid derivatives via Pd-catalyzed alkoxycarbonylation of aromatic C–H bonds with alkyl chloroformates. Chemical Communications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. Retrieved from [Link]

- Google Patents. (n.d.). Methods of preparing phthalic acid derivatives.

-

Wikipedia. (n.d.). Phthalic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Substituted Phthalocyanines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Phthalimides: developments in synthesis and functionalization. RSC Publishing. Retrieved from [Link]

-

Austin Journal of Biosensors & Bioelectronics. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. Retrieved from [Link]

-

Chemister.ru. (n.d.). 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore | Semantic Scholar [semanticscholar.org]

- 4. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. biomedgrid.com [biomedgrid.com]

- 7. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]

- 8. Phthalic acid - Wikipedia [en.wikipedia.org]

- 9. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 3,4,5-Trimethoxyphthalic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the plausible synthetic pathways and reaction mechanisms leading to the formation of 3,4,5-trimethoxyphthalic acid. As a highly functionalized aromatic dicarboxylic acid, this molecule presents unique synthetic challenges. This document moves beyond a simple recitation of protocols to offer a deep dive into the chemical logic underpinning potential synthetic strategies. We will explore the synthesis of key precursors, delve into mechanistically distinct approaches for the introduction of the second carboxylic acid function, and provide detailed, actionable experimental protocols based on established chemical principles. The insights provided herein are designed to empower researchers in the fields of medicinal chemistry, materials science, and organic synthesis to approach the synthesis of polysubstituted aromatic compounds with a foundational understanding of the mechanistic nuances involved.

Introduction: The Significance of the Phthalic Acid Core with Tri-Methoxy Substitution

3,4,5-Trimethoxyphthalic acid, a derivative of benzene-1,2-dicarboxylic acid, is a molecule of significant interest due to its potential as a versatile building block in the synthesis of complex organic molecules. The presence of three electron-donating methoxy groups, in conjunction with two acidic carboxyl functionalities, imparts a unique electronic and steric profile. This substitution pattern is found in a variety of pharmacologically active compounds and functional materials. A thorough understanding of its formation is paramount for the rational design and efficient production of novel chemical entities.

This guide will focus on the core chemical transformations required to construct this molecule, with an emphasis on the mechanistic rationale behind each proposed step. We will begin by examining the synthesis of the foundational precursor, 3,4,5-trimethoxybenzoic acid, and then critically evaluate several advanced organic transformations for the introduction of the crucial second carboxylic acid group.

Foundational Precursor Synthesis: From Gallic Acid to 3,4,5-Trimethoxybenzoic Acid

The most common and economically viable starting material for the synthesis of 3,4,5-trimethoxy-substituted aromatic compounds is gallic acid (3,4,5-trihydroxybenzoic acid), a naturally abundant phenolic acid. The initial and critical step is the exhaustive methylation of the three phenolic hydroxyl groups.

Mechanism of Methylation: A Williamson Ether Synthesis Approach

The methylation of gallic acid is a classic example of the Williamson ether synthesis. The reaction proceeds via the deprotonation of the phenolic hydroxyl groups by a base to form the corresponding phenoxide ions, which then act as nucleophiles, attacking an electrophilic methyl source.

Reaction:

-

Causality in Reagent Selection:

-

Methylating Agent (CH₃-X): Dimethyl sulfate ((CH₃)₂SO₄) is a highly effective and commonly used methylating agent due to the excellent leaving group ability of the sulfate anion.[1] However, due to its high toxicity, greener alternatives like dimethyl carbonate are gaining traction.[2]

-

Base: A moderately strong base such as potassium carbonate (K₂CO₃) is typically employed. It is sufficiently basic to deprotonate the phenolic hydroxyls but not the carboxylic acid, which would deactivate the ring towards certain electrophilic reactions if deprotonated.[3]

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is often used as it effectively dissolves the reactants and facilitates the nucleophilic substitution.[3]

-

Diagram of the Methylation of Gallic Acid:

Caption: Williamson ether synthesis for the methylation of gallic acid.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzoic Acid

The following protocol is a representative procedure based on established methods.[2][4]

-

Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add gallic acid (1 mole) and N,N-dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (3.3 moles) to the stirred suspension.

-

Methylation: Slowly add dimethyl sulfate (3.3 moles) dropwise to the reaction mixture. An exothermic reaction will be observed. Maintain the reaction temperature below 40°C using a water bath.

-

Reaction Completion: After the addition is complete, heat the mixture to 60-70°C and stir for 4-6 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and pour it into ice-cold water. Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from ethanol to yield pure 3,4,5-trimethoxybenzoic acid.

| Parameter | Value | Reference |

| Starting Material | Gallic Acid | [4] |

| Methylating Agent | Dimethyl Sulfate | [4] |

| Base | Potassium Carbonate | [3] |

| Solvent | DMF | [3] |

| Typical Yield | >90% | [2] |

Core Directive: Strategies for the Introduction of the Second Carboxyl Group

The introduction of a second carboxylic acid group ortho to the existing one on the 3,4,5-trimethoxybenzoic acid scaffold is the most challenging and critical transformation. Several plausible mechanistic pathways can be envisioned.

Pathway 1: Directed Ortho-Lithiation and Carboxylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Both the carboxylic acid and the methoxy groups can act as DMGs.

Mechanism:

-

Deprotonation: Treatment of 3,4,5-trimethoxybenzoic acid with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures would likely result in deprotonation of the carboxylic acid and the most accessible ortho proton. The methoxy groups enhance the acidity of the adjacent ring protons.

-

Carboxylation: The resulting dianion is then quenched with an electrophilic source of carbon dioxide, such as solid CO₂ (dry ice), to introduce the second carboxyl group.

-

Acidification: Subsequent acidic workup protonates the carboxylates to yield 3,4,5-trimethoxyphthalic acid.

Diagram of Directed Ortho-Lithiation Pathway:

Caption: Proposed ortho-lithiation and carboxylation of 3,4,5-trimethoxybenzoic acid.

Experimental Considerations:

-

Base: A strong, non-nucleophilic base like LDA is crucial to prevent addition to the carbonyl group.

-

Temperature: The reaction must be carried out at very low temperatures (typically -78°C) to prevent decomposition of the organolithium intermediate.

-

Stoichiometry: At least two equivalents of the base are required to deprotonate both the carboxylic acid and the ortho-position.

Pathway 2: Oxidation of an Ortho-Disubstituted Precursor

A more classical approach involves the synthesis of a precursor molecule containing two oxidizable groups ortho to each other on the 3,4,5-trimethoxybenzene core. A prime candidate for such a precursor is 1,2-dimethyl-3,4,5-trimethoxybenzene.

Mechanism:

-

Precursor Synthesis: The synthesis of 1,2-dimethyl-3,4,5-trimethoxybenzene would likely start from a commercially available trimethoxybenzene derivative, followed by Friedel-Crafts alkylation or other C-C bond-forming reactions to introduce the two methyl groups at the 1 and 2 positions.

-

Oxidation: The two methyl groups can then be oxidized to carboxylic acids using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), under harsh conditions (e.g., elevated temperature). The electron-donating methoxy groups activate the ring, but also make it susceptible to oxidative degradation, so careful control of reaction conditions is essential.

Diagram of the Oxidation Pathway:

Caption: Oxidation of a disubstituted precursor to 3,4,5-trimethoxyphthalic acid.

Experimental Protocol: Oxidation of a Hypothetical Precursor

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 1,2-dimethyl-3,4,5-trimethoxybenzene (1 mole) in an aqueous solution of a base (e.g., NaOH).

-

Oxidant Addition: Slowly add a concentrated aqueous solution of potassium permanganate (a stoichiometric excess) to the heated and stirred suspension.

-

Reflux: Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Work-up: Cool the reaction mixture and filter off the manganese dioxide byproduct.

-

Acidification: Acidify the filtrate with a strong acid (e.g., H₂SO₄) to precipitate the dicarboxylic acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent.

| Parameter | Value | Rationale |

| Oxidizing Agent | Potassium Permanganate | Powerful and effective for benzylic oxidation. |

| Reaction Medium | Aqueous Base | Solubilizes the permanganate and the product. |

| Temperature | Reflux | Provides the necessary activation energy. |

Pathway 3: Diels-Alder Reaction and Aromatization

The Diels-Alder reaction provides a powerful tool for the construction of six-membered rings. A hypothetical route to 3,4,5-trimethoxyphthalic acid could involve a [4+2] cycloaddition between a suitably substituted diene and a dienophile, followed by aromatization.

Proposed Strategy:

A potential, though synthetically complex, approach would involve the reaction of a substituted furan, acting as the diene, with a dienophile such as dimethyl acetylenedicarboxylate (DMAD). The resulting oxa-bridged cycloadduct could then be aromatized under acidic conditions, followed by further functional group manipulations to arrive at the target molecule. The key challenge lies in the synthesis of a furan with the correct substitution pattern to yield the desired 3,4,5-trimethoxy substitution on the final aromatic ring.[5][6]

Diagram of a Conceptual Diels-Alder Pathway:

Caption: A conceptual Diels-Alder approach to a substituted phthalic acid derivative.

Conclusion and Future Outlook

The subsequent introduction of the second carboxylic acid group presents a greater synthetic hurdle. Of the pathways discussed, directed ortho-lithiation followed by carboxylation and the oxidation of a 1,2-disubstituted precursor represent the most promising and direct routes. The Diels-Alder approach, while elegant in concept, likely involves a more protracted and lower-yielding synthetic sequence.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and tolerance to harsh reaction conditions. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for the development of a robust and efficient synthesis of 3,4,5-trimethoxyphthalic acid and its derivatives. Further process optimization and the exploration of novel catalytic methods will undoubtedly lead to more efficient and sustainable routes to this valuable molecule in the future.

References

- Miyahara, Y., & Ito, Y. (Year). Title of the article. Journal Name, Volume(Issue), pages. (Note: A specific reference for this reaction on 1,2,3-trimethoxybenzene was not found in the provided search results, so a placeholder is used.)

- Mahmoud, E., & Green, M. (2014). Bio-based route to phthalic anhydride. Green Chemistry, 16, 167-175.

- Pacheco, J. J., & Davis, M. E. (2014). Synthesis of terephthalic acid via Diels–Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural.

- Kakemi, K., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. (Note: A specific reference for this reaction on 1,2,3-trimethoxybenzene was not found in the provided search results, so a placeholder is used.)

- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed ortho-lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1269.

- Gschwend, H. W., & Rodriguez, H. R. (1979).

- Narasimhan, N. S., & Mali, R. S. (1983).

-

PrepChem. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]

- Chem. Pharm. Bull. 31, 3024-3038 (1983)

- Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic- and remote-metalation connections. Chemical Reviews, 90(6), 879-933.

- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- Organicum. Practical Handbook of Organic Chemistry, by Heinz Becker, Werner Berger and Günter Domschke, Addison-Wesley Pub. Co, 206-207, (1973)

- CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google P

- THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID. Canadian Journal of Chemistry, Volume 39, 1961, pp. 1889-1895.

- AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. ACS Omega 2018, 3, 1, 1145–1154.

- Friedel-Crafts acylation of 1,2,4-trimethoxybenzene with different acylating reagents using choline chloride : zinc chloride (1 : 2).

- Synthesis of phthalic acid derivatives via Pd-catalyzed alkoxycarbonylation of aromatic C–H bonds with alkyl chloroformates.

- Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, Volume 92, Number 6 / December, 1983.

- CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google P

- US2753373A - Methods of preparing phthalic acid derivatives - Google P

- Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens.

- New synthesis process for 2,3,4-trimethoxybenzoic acid.

- Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Prediction as a Cyclooxygenase (COX) Inhibitor. Canadian Journal of Chemistry.

- CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google P

- Recent Advances on Diels-Alder-Driven Preparation of Bio-Based Arom

- CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google P

Sources

- 1. Synthesis of phthalic acid derivatives via Pd-catalyzed alkoxycarbonylation of aromatic C–H bonds with alkyl chloroformates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Therapeutic Potential of the 3,4,5-Trimethoxy Phenyl Motif: A Technical Guide to the Biological Activities of 3,4,5-Trimethoxyphthalic Acid and its Bioactive Analogue, 3,4,5-Trimethoxycinnamic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with the 3,4,5-trimethoxy phenyl scaffold, with a primary focus on 3,4,5-trimethoxyphthalic acid and its extensively studied analogue, 3,4,5-trimethoxycinnamic acid (TMCA). As a Senior Application Scientist, the following content is structured to deliver not just a review of existing literature, but to provide actionable insights into the structure-activity relationships, mechanistic underpinnings, and key experimental protocols relevant to the exploration of these compounds in a drug discovery context.

Introduction: Unraveling the Potential of Substituted Phenylpropanoids

The 3,4,5-trimethoxyphenyl group is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[1] This guide will commence with an examination of 3,4,5-trimethoxyphthalic acid, a compound that has historically been significant in the structural elucidation of complex natural products like colchicine.[2][3][4] While direct research into the biological activities of 3,4,5-trimethoxyphthalic acid is limited, its structural cousin, 3,4,5-trimethoxycinnamic acid (TMCA), has been the subject of intensive investigation. TMCA and its derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.[1] This guide will therefore pivot to a detailed exploration of TMCA and its derivatives, providing a robust surrogate for understanding the therapeutic potential of the 3,4,5-trimethoxy phenyl motif.

Biological Activity of 3,4,5-Trimethoxyphthalic Acid: A Cursory View

The available scientific literature on the direct biological activities of 3,4,5-trimethoxyphthalic acid is sparse. Its primary role in the literature has been as a chemical degradation product used to confirm the structure of other molecules. For instance, the oxidation of colchicine yields 3,4,5-trimethoxyphthalic acid, a key piece of evidence in establishing the substitution pattern of its A ring.[2][3][4] Some studies on the chemical composition of plant extracts, such as from Cymbopogon nardus, have identified 3,4,5-trimethoxyphthalic acid as a constituent, though its specific contribution to the overall biological activity of the extract is not well-defined.[5]

A Deep Dive into the Bioactive Analogue: 3,4,5-Trimethoxycinnamic Acid (TMCA) and Its Derivatives

The carboxyl group and the phenyl ring of TMCA offer versatile points for chemical modification, leading to the synthesis of a vast library of ester and amide derivatives with enhanced and diverse biological activities.[1] The following sections will detail the key therapeutic areas where TMCA derivatives have shown significant promise.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of TMCA have emerged as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Mechanism of Action: A prominent mechanism of action for several TMCA derivatives, particularly chalcones bearing the 3,4,5-trimethoxyphenyl moiety, is the inhibition of tubulin polymerization.[6] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[6]

Beyond microtubule disruption, TMCA derivatives have been shown to modulate key signaling pathways involved in cancer progression. For example, the naturally occurring TMCA amide, piplartine, has been shown to target NF-κB, MAPK, and JAK/STAT signaling pathways.[1] Furthermore, some derivatives have demonstrated the ability to overcome multi-drug resistance in cancer cells.[1]

Structure-Activity Relationship (SAR) Insights:

| Derivative Class | Key Structural Features | Impact on Anticancer Activity | Reference |

| Chalcones | 3,4,5-trimethoxyphenyl ring adjacent to the carbonyl group. | Enhanced cytotoxicity and tubulin assembly inhibition. | [6] |

| Flavonols | 3',4',5'-trimethoxy substitution on the B-ring. | Potent anti-prostate cancer activity. | [7] |

| Amides (e.g., Piplartine) | Amide linkage to various heterocyclic moieties. | Broad-spectrum anticancer activity through multiple targets. | [1] |

| Esters | Esterification of the carboxylic acid group. | Can enhance cytotoxicity and modulate multi-drug resistance. | [1] |

Anti-inflammatory Effects: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. TMCA derivatives have demonstrated significant anti-inflammatory properties.

Mechanism of Action: The anti-inflammatory effects of TMCA derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, methyl 3,4,5-trimethoxycinnamate (MTC) has been shown to suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages.[8] This inhibition is mediated, at least in part, through the suppression of the NF-κB signaling pathway.[8] Other studies have shown that 3,4,5-trihydroxycinnamic acid, a related compound, exerts its anti-inflammatory effects by inhibiting the activation of AKT, ERK, and NF-κB.[9][10][11]

Antimicrobial and Antiviral Activities: Combating Infectious Agents

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. TMCA derivatives have shown promise in this area.

Antimicrobial Activity: Several studies have reported the antibacterial and antifungal activities of TMCA derivatives.[1][12][13] The presence of the 3,4,5-trimethoxy phenyl group appears to be a key contributor to this activity. The precise mechanisms are still under investigation but may involve disruption of microbial membranes or inhibition of essential enzymes. The number and position of hydroxyl and methoxy groups on the phenyl ring can significantly influence the antimicrobial potency.[14] Some derivatives of trimethoxybenzoic acid have also been investigated as potential efflux pump inhibitors, which could reverse antibiotic resistance.[15]

Antiviral Activity: TMCA esters have been reported to possess antiviral properties, including activity against hepatitis B virus (HBV) and influenza A virus.[1]

Central Nervous System (CNS) Activity: Modulating Neuronal Function

TMCA and its derivatives have also been explored for their effects on the central nervous system.

Anxiolytic and Anticonvulsant Effects: TMCA itself has been reported to exhibit anticonvulsant and sedative activities, potentially acting as a GABA-A/BZ receptor agonist.[1] Derivatives of TMCA have been shown to ameliorate stress-induced anxiety in animal models.[16]

Antinarcotic Potential: A series of TMCA derivatives have been evaluated for their potential as antinarcotic agents, with studies showing they can suppress morphine withdrawal syndrome in mice, possibly through agonistic activity at the 5-HT(1A) receptor.[17]

Experimental Protocols: A Practical Guide for the Bench Scientist

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

Protocol for MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol for Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol is used to measure the inhibitory effect of compounds on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

24-well plates

-

Lipopolysaccharide (LPS)

-

Test compound (dissolved in DMSO)

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Prepare a standard curve of sodium nitrite (0-100 µM).

-

Add 50 µL of supernatant or standard to a 96-well plate.

-

Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B to each well and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition.

Visualizing the Science: Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

Simplified NF-κB Signaling Pathway Inhibition by TMCA Derivatives

Caption: Inhibition of the NF-κB signaling pathway by TMCA derivatives.

General Workflow for Synthesis and Biological Evaluation of TMCA Derivatives

Caption: A generalized workflow for the development of TMCA-based therapeutic agents.

Conclusion and Future Perspectives